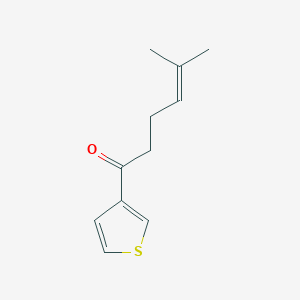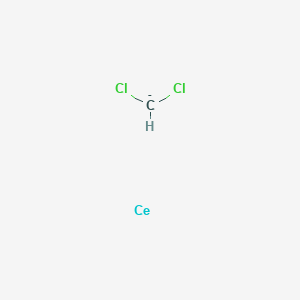
Cerium;dichloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium;dichloromethane is a compound that combines cerium, a rare earth metal, with dichloromethane, a volatile organic compound. Cerium is known for its catalytic properties and is widely used in various industrial applications. Dichloromethane, also known as methylene chloride, is a solvent commonly used in chemical processes. The combination of these two compounds results in a material with unique properties that can be utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cerium;dichloromethane typically involves the synthesis of cerium oxide (CeO2) followed by its interaction with dichloromethane. One common method is the hydrothermal synthesis of cerium oxide, where cerium salts are reacted with a base under high temperature and pressure conditions to form CeO2 nanoparticles . These nanoparticles can then be dispersed in dichloromethane to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrothermal synthesis of cerium oxide followed by its dispersion in dichloromethane. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as sol-gel and coprecipitation methods can also be employed to enhance the properties of the compound .
Chemical Reactions Analysis
Types of Reactions
Cerium;dichloromethane undergoes various chemical reactions, including:
Reduction: Cerium can also participate in reduction reactions, where it acts as a reducing agent to facilitate the conversion of other compounds.
Substitution: Dichloromethane can undergo substitution reactions, where one or both of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen and hydrogen peroxide, and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal performance.
Major Products Formed
The major products formed from the oxidation of dichloromethane include carbon dioxide and hydrochloric acid. In reduction reactions, the products depend on the specific reactants involved, but can include various reduced organic compounds .
Scientific Research Applications
Cerium;dichloromethane has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential use in medical imaging and as a component in drug delivery systems.
Mechanism of Action
The mechanism by which cerium;dichloromethane exerts its effects involves the catalytic properties of cerium oxide. Cerium oxide can facilitate the transfer of oxygen atoms, enabling the oxidation of various organic compounds. The presence of dichloromethane enhances the solubility and dispersion of cerium oxide, improving its catalytic performance. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that drive the chemical reactions .
Comparison with Similar Compounds
Cerium;dichloromethane can be compared with other similar compounds, such as:
Dichloromethane: As a solvent, dichloromethane is widely used in chemical processes, but its combination with cerium oxide provides additional catalytic properties.
Other rare earth metal oxides: Compounds such as lanthanum oxide and praseodymium oxide have similar catalytic properties, but cerium oxide is often preferred due to its higher oxygen storage capacity and redox properties.
Properties
CAS No. |
94616-84-9 |
|---|---|
Molecular Formula |
CHCeCl2- |
Molecular Weight |
224.04 g/mol |
IUPAC Name |
cerium;dichloromethane |
InChI |
InChI=1S/CHCl2.Ce/c2-1-3;/h1H;/q-1; |
InChI Key |
MRSYCAJRDBGIPB-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](Cl)Cl.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

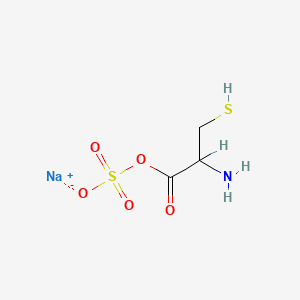
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)

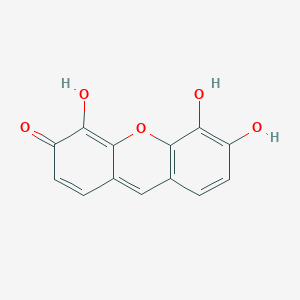
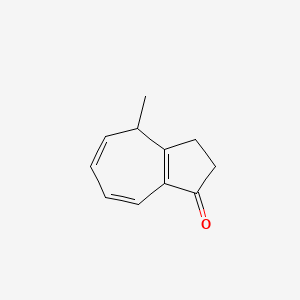
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
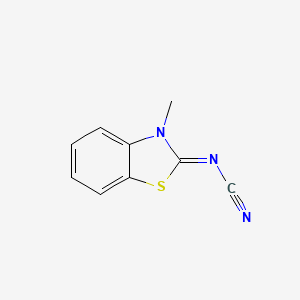
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)

